1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Late-stage N-difluoromethylation adds 2-3 synthetic steps and requires specialized difluorocarbene reagents. This pre-functionalized building block eliminates those steps while delivering validated pharmacological advantages: • ~5-fold receptor-binding potency improvement over N-methyl-2-pyridone analogs • Free C3-carboxylic acid enables direct amide library synthesis without ester hydrolysis • CHF2 group acts as a metabolically stable lipophilic H-bond donor (α ≈ 0.15-0.20) Procure as a ready-to-couple intermediate for SAR programs, chemical probe design, and agrochemical development.

Molecular Formula C7H5F2NO3
Molecular Weight 189.12 g/mol
CAS No. 1129458-32-7
Cat. No. B1530552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
CAS1129458-32-7
Molecular FormulaC7H5F2NO3
Molecular Weight189.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C(=C1)C(=O)O)C(F)F
InChIInChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13)
InChIKeyQQASNCBWNOWEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Difluoromethyl Pyridinone Building Block Overview


1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS 1129458-32-7) belongs to the class of N-difluoromethyl-2-pyridones, heterocyclic compounds that combine a 2-pyridone core with a difluoromethyl (CHF2) substituent at the N-1 position and a carboxylic acid handle at C-3. The N-difluoromethyl-2-pyridone scaffold has been identified in medicinal chemistry programs as an important substructure that improves binding affinity for target receptors [1]. The compound is commercially available as a research chemical building block at typical purities of 95–98% and serves as an intermediate for pharmaceuticals and agrochemicals, particularly where the unique electronic and steric properties of the CHF2 group confer advantages over N-alkyl analogs.

Core Scaffold N-difluoromethyl-2-pyridone with free carboxylic acid handle
Workflow Direct amide coupling without protecting-group or hydrolysis steps
Use Context SAR exploration, hit-to-lead optimization, and chemical probe design

Why N-CHF2 Substitution Matters


The N-1 substituent on the 2-oxo-1,2-dihydropyridine ring is not a passive structural feature—it directly governs binding affinity, metabolic stability, and intermolecular interaction capacity. Published medicinal chemistry data show that N-difluoromethyl-2-pyridone derivatives exhibit approximately 5-fold greater receptor-binding potency than the corresponding N-methyl-2-pyridone analogs [1]. Additionally, the CHF2 group functions as a metabolically stable, lipophilic hydrogen-bond donor, whereas N-methyl cannot engage in hydrogen-bond donation and is susceptible to oxidative metabolism [1][2]. Substituting the N-difluoromethyl group with N-methyl, N-ethyl, or N-H therefore risks compromising target engagement, introducing metabolic liabilities, and altering downstream synthetic derivatization pathways. The quantitative evidence below details each dimension of differentiation.

N-methyl or N-ethyl analogs lack hydrogen-bond donor capacity, which may alter binding interactions and affinity.
N-alkyl substituents are susceptible to oxidative metabolism; substitution may introduce CYP450 liability not present with CHF2.
Methyl ester analog requires an extra hydrolysis step for amide coupling, adding synthetic complexity and potential yield loss.

Quantitative Differentiation vs. Closest Analogs


Enhanced Receptor Binding Potency vs. N-Methyl Analog

In a medicinal chemistry program at Banyu Pharmaceutical Company, substituted N-difluoromethyl-2-pyridones were found to be approximately 5-fold more potent than the corresponding N-methyl-2-pyridone derivatives in receptor-binding assays [1]. This class-level enhancement applies to the target compound, which bears the identical N-difluoromethyl-2-pyridone core. The comparator (N-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid, CAS 15506-18-0) lacks this potency advantage. The potency gap derives from the unique electronic properties of the CHF2 group, which enhances affinity through hydrogen-bond donation and altered dipole moment relative to CH3 [1].

Receptor Binding Potency
Class-level inference
~5-fold improvement over N-methyl analog
Supports SAR prioritization for hit-to-lead campaigns
Reported in medicinal chemistry program; exact receptor not disclosed.
Medicinal Chemistry Structure-Activity Relationship Receptor Binding

Improved Metabolic Stability by Blocking CYP450 Oxidation

The C-H bonds in N-methyl groups are susceptible to cytochrome P450-mediated oxidative demethylation, a major clearance pathway that generates formaldehyde and limits half-life. The replacement of N-CH3 with N-CHF2 introduces C-F bonds that are resistant to oxidative metabolism, a widely exploited design principle in medicinal chemistry [1]. In the N-difluoromethyl-2-pyridone series, this substitution blocks a primary site of oxidative metabolism, extending predicted metabolic half-life relative to the N-methyl analog (CAS 15506-18-0) and the N-ethyl analog (CAS 141605-22-3), both of which lack this metabolic shielding [1]. Quantitative PK comparison data for this specific compound are not published; the inference is supported by extensive precedent for CHF2 as a metabolically stable isostere of CH3 [2].

Metabolic Stability
Class-level inference
N-CHF2 blocks CYP450 oxidation; N-CH3 susceptible to oxidative demethylation
Supports prospective PK stability screening
No direct experimental data for this exact scaffold.
Drug Metabolism Pharmacokinetics Bioisosteres

Direct Amide Coupling via Free Carboxylic Acid

The target compound bears a free carboxylic acid at the C-3 position, enabling direct use in amide coupling reactions (e.g., HATU/EDCI-mediated) without a protecting-group or hydrolysis step. In contrast, the closely related methyl ester analog (methyl 1-(difluoromethyl)-2-oxo-pyridine-3-carboxylate, CAS 899452-36-9) requires saponification or acidic hydrolysis to liberate the free acid before coupling, adding one synthetic step and incurring typical yield losses of 5–15% per transformation [1]. For library synthesis or scale-up, direct availability of the free acid reduces overall step count, solvent consumption, and purification burden. The N-methyl carboxylic acid analog (CAS 15506-18-0) also bears a free acid but lacks the potency and metabolic stability advantages of the CHF2 group documented in Evidence Items 1 and 2.

Synthetic Step Count
Cross-study comparable
1 step (free acid) vs 2 steps (ester); 5–15% yield preservation by avoiding hydrolysis
May reduce synthesis time and overall yield loss
Applies to standard amide coupling conditions in DMF or DCM.
Synthetic Chemistry Building Block Utility Amide Bond Formation

Unique Hydrogen-Bond Donor Capacity of CHF2

The difluoromethyl group (CHF2) is recognized as a weak hydrogen-bond donor with a measured H-bond acidity parameter of α ≈ 0.15–0.20, distinguishing it from both the non-donor CH3 group (α = 0) and the stronger donor OH group (α ≈ 0.3–0.6) [1]. In the target compound, the N-CHF2 moiety can engage in C–F···H–X hydrogen bonds with backbone amides or side-chain residues in protein binding pockets, an interaction geometrically impossible for N-CH3 (CAS 15506-18-0) or N-C2H5 (CAS 141605-22-3) [2]. This additional interaction mode may contribute to the enhanced binding potency observed in Evidence Item 1 and may also improve selectivity by requiring a complementary H-bond acceptor in the target binding site that N-alkyl analogs cannot satisfy.

H-Bond Donor Acidity
Class-level inference
α ≈ 0.15–0.20 (CHF2) vs α = 0 (CH3)
Enables additional binding-site interaction for selectivity optimization
Derived from Abraham solvation scales; binding implications from crystallography precedent.
Molecular Recognition Hydrogen Bonding Bioisosterism

High-Impact Application Scenarios


Hit-to-Lead Optimization of 2-Pyridone Receptor Ligands

SAR campaigns that begin with N-methyl-2-pyridone hits can directly upgrade the N-substituent to CHF2 by procuring the target compound, leveraging the approximately 5-fold potency improvement documented for N-difluoromethyl-2-pyridones over N-methyl analogs [1]. The free carboxylic acid at C-3 enables parallel amide library synthesis without additional hydrolysis steps, accelerating SAR exploration while simultaneously gaining the potency and metabolic stability benefits of the CHF2 group. Direct procurement of the pre-functionalized N-CHF2 carboxylic acid avoids the need for late-stage difluoromethylation, which often requires specialized reagents and can suffer from regioselectivity challenges [1].

SDHI Fungicide Candidate Design

The methyl ester analog of this compound (CAS 899452-36-9) has been identified as a commercial intermediate for succinate dehydrogenase inhibitor fungicides [1]. The free carboxylic acid target compound offers a direct entry point for amide coupling to diverse amine-bearing pharmacophores without the ester hydrolysis step, while the N-CHF2 group provides the metabolic stability and lipophilicity modulation that are critical for field-persistence of agrochemical active ingredients [2]. Compared to N-methyl pyridinone-based SDHIs, the CHF2 variant may show improved resistance to oxidative degradation in soil and plant tissues.

Protein–Ligand Interaction Probe Synthesis

Biophysical studies have established that the CHF2 group acts as a weak but detectable hydrogen-bond donor (α ≈ 0.15–0.20) [1], a property that can be exploited in the design of chemical probes where a single, well-positioned H-bond donor is needed to interrogate a binding site. The target compound provides this functionality at the N-1 position of the 2-pyridone scaffold, while the 3-carboxylic acid serves as the attachment point for biotin, fluorophores, or photoaffinity labels via amide conjugation. The analogous N-methyl scaffold (CAS 15506-18-0) lacks this H-bond donor capability entirely, limiting its utility for discriminating binding-site H-bond acceptor requirements.

Scalable Synthesis with Reduced Step Count

For process chemists scaling lead candidates, the target compound offers the N-CHF2 group pre-installed on a pyridinone core with a free acid handle, eliminating both the late-stage difluoromethylation step (which may require gaseous CHF2Cl or expensive difluorocarbene precursors) and the subsequent ester hydrolysis. Compared to building the N-CHF2 pyridinone scaffold de novo from pyridine precursors [1], procuring the target compound as a starting material reduces the synthetic sequence by 2–3 steps for amide-containing final compounds, improving overall process efficiency and reducing cumulative yield losses.

Application
Selection Property
Validation Focus
Hit-to-Lead SAR Exploration
Pre-installed N-CHF2 with free acid for amide library synthesis
Receptor binding affinity context vs N-methyl analog
SDHI Fungicide Lead Design
Metabolic stability and lipophilicity modulation by CHF2
Fungicidal activity and soil persistence assays
Chemical Probe Design
H-bond donor at N-1 with free acid conjugation point
Binding-site H-bond acceptor discrimination studies
Scalable Amide Synthesis
Free acid avoids ester hydrolysis step
Process efficiency and yield optimization
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